molecular formula C10H13NO B13223260 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B13223260
M. Wt: 163.22 g/mol
InChI Key: OWEKBOJBEVPIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran ring system with a methyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and can be scaled up to produce significant quantities of the compound. The reaction conditions typically include high pressure and temperature, along with a suitable catalyst like palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyrans, amides, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran ring system can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydro-2H-1-benzopyran-4-one: This compound is a precursor in the synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine and shares a similar structure.

    3,4-dihydro-2H-1-benzopyran: Another related compound with a similar core structure but lacking the methyl and amine groups.

    6-methyl-3,4-dihydro-2H-1-benzopyran-2-one: A methyl-substituted benzopyran with different functional groups.

Uniqueness

This compound is unique due to the presence of both a methyl group and an amine group on the benzopyran ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3

InChI Key

OWEKBOJBEVPIBC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.